(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
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Overview
Description
(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is an organic compound that features a tetrahydrofuran ring substituted with a pyrazole group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the formation of the tetrahydrofuran ring followed by the introduction of the pyrazole group and the carboxylic acid functionality. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups present in the molecule.
Substitution: The pyrazole and tetrahydrofuran rings can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while substitution could introduce new functional groups onto the pyrazole or tetrahydrofuran rings.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tetrahydrofuran derivatives or pyrazole-containing molecules. Examples could be:
- (2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
- (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-sulfonic acid
Uniqueness
The uniqueness of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid lies in its specific substitution pattern and the combination of functional groups. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2S,3S)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-6-7(5-11-12)9-8(10(13)14)3-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
NONCPJOZOLMXFK-DTWKUNHWSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
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